
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- is a chemical compound with the molecular formula C15H21NO2.Br-H and a molecular weight of 328.29 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves several steps. The starting material, nipecotic acid, undergoes esterification with ethanol in the presence of a catalyst to form the ethyl ester. The resulting product is then reacted with hydrobromic acid to yield the hydrobromide salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Wirkmechanismus
The mechanism of action of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves its interaction with GABA receptors. It acts as a partial agonist, binding to the receptor and modulating its activity. This interaction affects the flow of ions across the cell membrane, leading to changes in neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- can be compared to similar compounds such as isonipecotic acid and other piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique combination of the ethyl ester and hydrobromide salt in Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- contributes to its distinct properties and applications.
Similar Compounds
Isonipecotic acid: A heterocyclic compound with a piperidine ring and a carboxylic acid moiety.
Piperidine derivatives: Compounds containing a piperidine ring with various functional groups.
Eigenschaften
CAS-Nummer |
57152-98-4 |
|---|---|
Molekularformel |
C15H22BrNO2 |
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
ethyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13-,14-;/m1./s1 |
InChI-Schlüssel |
SOPKAMUVMLDCBE-DTPOWOMPSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-] |
Kanonische SMILES |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
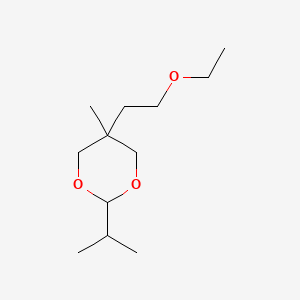
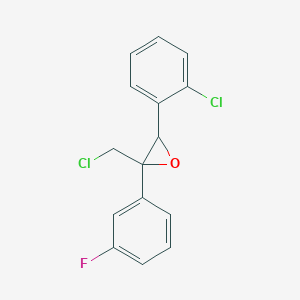
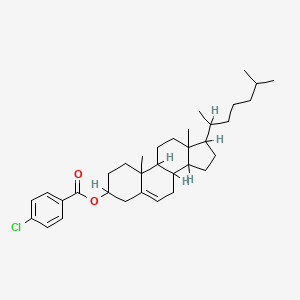
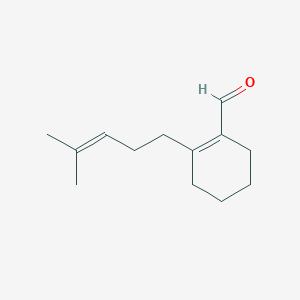

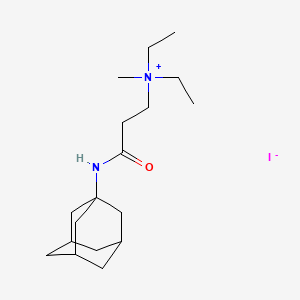
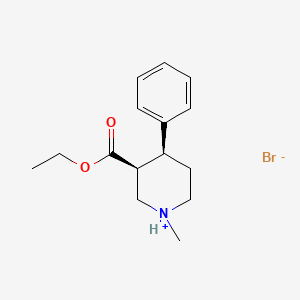
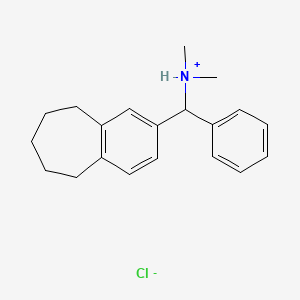
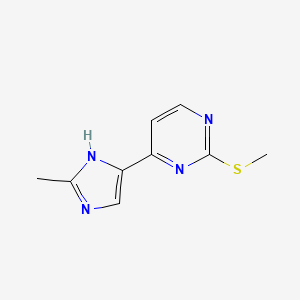

![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

